1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide
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Overview
Description
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Biphenyl Acetyl Intermediate: The initial step involves the formation of the biphenyl acetyl intermediate. This can be achieved through the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Indoline-2-carboxamide Formation: The next step involves the formation of indoline-2-carboxamide. This can be synthesized by reacting indoline with phosgene or triphosgene in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the biphenyl acetyl intermediate with indoline-2-carboxamide. This can be achieved through a condensation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoline derivatives.
Scientific Research Applications
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes such as HIV-1 protease and renin.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as tuberculosis and certain types of cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity. For example, it can inhibit HIV-1 protease by binding to its active site and preventing the cleavage of viral polyproteins.
Molecular Targets: The primary molecular targets include enzymes such as HIV-1 protease and renin.
Pathways Involved: The inhibition of these enzymes disrupts critical biological pathways, such as viral replication in the case of HIV-1 protease inhibition.
Comparison with Similar Compounds
1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide can be compared with other similar compounds, such as:
Indole-2-carboxamide Derivatives: These compounds share a similar indole scaffold but differ in the substituents attached to the indole ring. They also exhibit enzyme inhibitory properties but may have different selectivity and potency.
Biphenyl Acetyl Derivatives: These compounds have a biphenyl acetyl group but differ in the other functional groups attached. They may have different chemical reactivity and biological activity.
The uniqueness of 1-(2-([1,1’-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide lies in its specific combination of the biphenyl acetyl group and the indoline-2-carboxamide moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-phenylphenyl)acetyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c24-23(27)21-15-19-8-4-5-9-20(19)25(21)22(26)14-16-10-12-18(13-11-16)17-6-2-1-3-7-17/h1-13,21H,14-15H2,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJFYFNBKFPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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